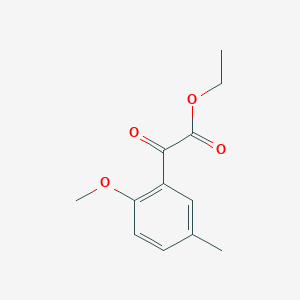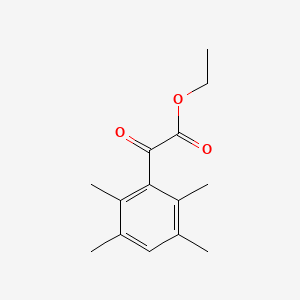
trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The compound has a molecular weight of 250.27 g/mol . It is a white solid in physical form .
Molecular Structure Analysis
The compound contains a total of 34 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H15FO3 . It is a white solid in physical form . The IUPAC name of the compound is (1R,2R)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- Studies have explored the synthesis and properties of various cyclohexane derivatives, including trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. These derivatives are significant for chemical synthesis and analysis. For instance, Bekkum et al. (2010) detailed the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, a process related to the synthesis of similar cyclohexane compounds (Bekkum et al., 2010).
Analytical Chemistry 2. In analytical chemistry, similar compounds have been used as markers or reference standards in various studies. For example, Baker et al. (2004) utilized structurally related compounds in the quantification of urinary metabolites of synthetic pyrethroid insecticides (Baker et al., 2004).
Liquid Crystal Research 3. Research into liquid crystals has involved laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters, which are structurally related to trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. Gray et al. (1981) synthesized and analyzed the nematic thermal stabilities of these compounds (Gray et al., 1981).
Environmental Monitoring 4. These compounds have been used in environmental monitoring to detect exposure to pyrethroids. Arrebola et al. (1999) developed methods for determining similar cyclopropane carboxylic acids in human urine, aiding in environmental health studies (Arrebola et al., 1999).
Pharmacology and Medicinal Chemistry 5. In pharmacology, derivatives of cyclohexanecarboxylic acid, which share structural similarities with trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, have been explored for their potential medicinal properties. Veer and Oud (2010) synthesized and evaluated the pharmacological properties of various esters derived from cyclohexanecarboxylic acid (Veer & Oud, 2010).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIFMHRCDUOGST-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641364 |
Source


|
| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
733742-79-5 |
Source


|
| Record name | rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














